

Application Notes: **T145** Quantitative ELISA Kit

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Compound of Interest

Compound Name: T145

Cat. No.: B1682861

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Product Name: **T145** Quantitative ELISA Kit

Catalog Number: **T145**-ELISA-1

Intended Use: This Sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit is intended for the quantitative determination of **T145** protein concentrations in cell culture supernatants, serum, plasma, and other biological fluids. This kit is for research use only and is not for use in diagnostic procedures.

Introduction:

T145 is a transmembrane glycoprotein with a molecular weight of approximately 145 kDa.[1] It has been identified as having associated protein tyrosine kinase activity and is phosphorylated on tyrosine and serine residues.[1] Tyrosine phosphorylation is a critical regulatory mechanism in numerous cellular processes, and aberrant phosphorylation is often linked to various diseases, including cancer.[2] **T145** is believed to be activated by an as-yet-unidentified ligand, leading to its autophosphorylation and the initiation of downstream signaling cascades.[1]

Emerging research suggests a potential role for **T145** in cell proliferation and survival, possibly through the activation of pathways such as the PI3K/AKT/mTOR signaling cascade. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is directly involved in cell proliferation, growth, and survival.[3][4][5] Given its potential involvement in these fundamental cellular processes, the quantitative analysis of **T145** levels is of significant interest to researchers in oncology, cell biology, and drug development.

Assay Principle:

The **T145** Quantitative ELISA Kit is a solid-phase sandwich ELISA. A monoclonal antibody specific for **T145** has been pre-coated onto the wells of the microtiter plate. Standards and samples are pipetted into the wells, and any **T145** present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for **T145** is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After the final wash, a TMB substrate solution is added to the wells, and color develops in proportion to the amount of **T145** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Quantitative Data Summary

The following tables represent typical data obtained with the **T145** Quantitative ELISA Kit. These data are for demonstration purposes only and should not be used to interpret actual results. A standard curve should be generated for each set of samples assayed.

Table 1: Standard Curve Data

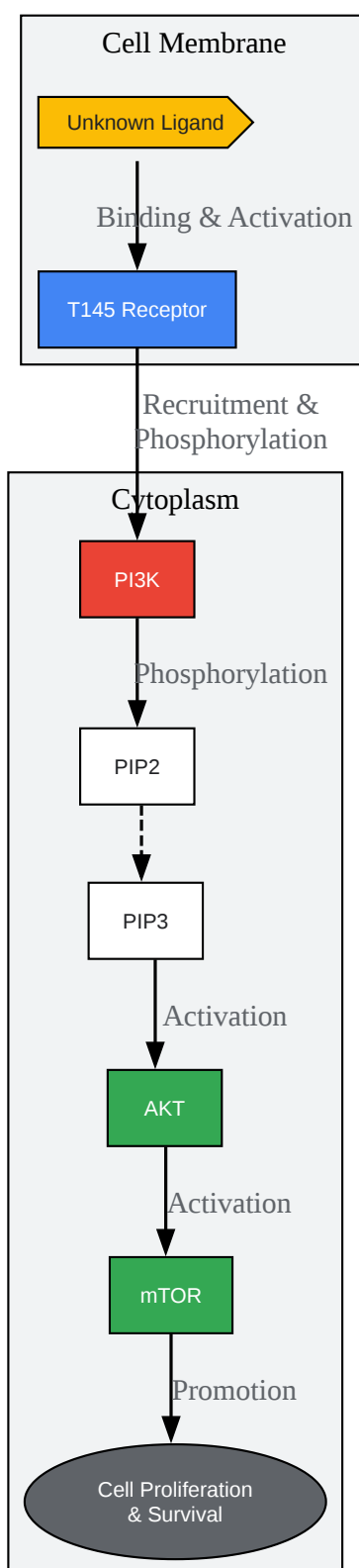
Standard Concentration (pg/mL)	Optical Density (450 nm)
2000	2.458
1000	1.623
500	0.899
250	0.487
125	0.265
62.5	0.151
31.25	0.098
0	0.052

Table 2: Sample Data and Calculated Concentrations

Sample ID	Optical Density (450 nm)	Calculated Concentration (pg/mL)	Dilution Factor	Final Concentration (pg/mL)
Sample 1	1.254	785.2	1	785.2
Sample 2	0.631	350.8	1	350.8
Sample 3	1.897	1245.6	10	12456.0

Signaling Pathway

The diagram below illustrates a potential signaling pathway involving **T145**, leading to the activation of the PI3K/AKT/mTOR cascade, which in turn promotes cell proliferation and survival.



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Caption: **T145** signaling pathway diagram.

Experimental Protocols

Materials Provided

- **T145** Pre-coated 96-well Microplate
- **T145** Standard (lyophilized)
- Biotin-conjugated anti-**T145** Antibody
- Streptavidin-HRP Conjugate
- Assay Diluent
- Wash Buffer (20x concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealers

Materials Required but Not Provided

- Deionized or distilled water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm
- Squirt bottle, manifold dispenser, or automated plate washer
- Graduated cylinders
- Tubes for standard dilution

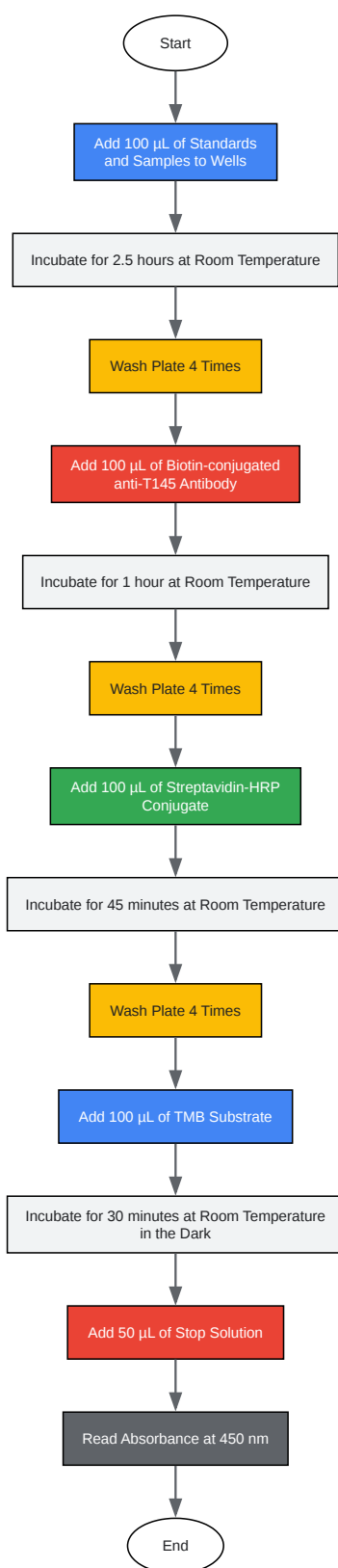
Reagent Preparation

- Wash Buffer (1x): Dilute 50 mL of 20x Wash Buffer concentrate into 950 mL of deionized water to make 1000 mL of 1x Wash Buffer.

- **T145 Standard:** Reconstitute the lyophilized **T145 Standard** with 1 mL of Assay Diluent to create a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation prior to making dilutions.
- **Standard Dilutions:** Prepare a dilution series of the **T145 standard** in Assay Diluent. Label tubes and perform serial dilutions as instructed in the kit's specific datasheet to create the standard curve.
- **Biotin-conjugated anti-T145 Antibody:** Prepare the working solution by diluting the concentrated antibody in Assay Diluent according to the kit's datasheet.
- **Streptavidin-HRP Conjugate:** Prepare the working solution by diluting the concentrated conjugate in Assay Diluent according to the kit's datasheet.

Assay Procedure

The following diagram outlines the major steps of the **T145** ELISA protocol.



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Caption: **T145** ELISA experimental workflow.

Detailed Protocol Steps

- Bring all reagents and samples to room temperature before use. It is recommended that all standards and samples be assayed in duplicate.
- Add 100 μ L of each standard and sample into the appropriate wells of the pre-coated microplate.^[6] Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature with gentle shaking.^[6]
- Aspirate the liquid from each well. Wash the plate four times with 300 μ L of 1x Wash Buffer per well.^[6] Ensure complete removal of liquid at each wash step. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add 100 μ L of the prepared Biotin-conjugated anti-**T145** Antibody to each well.^[6] Cover with a new plate sealer and incubate for 1 hour at room temperature with gentle shaking.^[6]
- Repeat the wash process as in step 3.
- Add 100 μ L of the prepared Streptavidin-HRP Conjugate to each well.^[6] Cover with a new plate sealer and incubate for 45 minutes at room temperature with gentle shaking.^[6]
- Repeat the wash process as in step 3.
- Add 100 μ L of TMB Substrate to each well.^[6] Incubate for 30 minutes at room temperature in the dark with gentle shaking.^[6]
- Add 50 μ L of Stop Solution to each well.^[6] The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Calculation of Results

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density from all readings.

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.
- To determine the concentration of **T145** in the samples, find the absorbance value of the sample on the y-axis and extrapolate the corresponding concentration from the standard curve on the x-axis.
- If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

References

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- 2. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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